molecular formula C8H8ClLi B14262172 lithium;2-chloroethylbenzene CAS No. 137092-46-7

lithium;2-chloroethylbenzene

Cat. No.: B14262172
CAS No.: 137092-46-7
M. Wt: 146.6 g/mol
InChI Key: UNNJEWSPACRCQP-UHFFFAOYSA-N
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Description

Lithium;2-chloroethylbenzene is an organolithium compound that combines lithium with 2-chloroethylbenzene

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium;2-chloroethylbenzene typically involves the reaction of 2-chloroethylbenzene with a lithium reagent. One common method is the reaction of 2-chloroethylbenzene with lithium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent the oxidation of lithium.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-chloroethylbenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

    Substitution: The chlorine atom in 2-chloroethylbenzene can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Lithium;2-chloroethylbenzene has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Materials Science: Potential use in the development of new materials with unique properties.

    Pharmaceuticals: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

    Catalysis: Used as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of lithium;2-chloroethylbenzene involves its ability to act as a nucleophile or electrophile in chemical reactions. The lithium atom can coordinate with other molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • Lithium;2-bromoethylbenzene
  • Lithium;2-iodoethylbenzene
  • Lithium;2-fluoroethylbenzene

Uniqueness

Lithium;2-chloroethylbenzene is unique due to the presence of the chlorine atom, which can participate in various substitution reactions, making it a versatile reagent in organic synthesis. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative offers a balance between reactivity and stability, making it suitable for a wide range of applications.

Properties

CAS No.

137092-46-7

Molecular Formula

C8H8ClLi

Molecular Weight

146.6 g/mol

IUPAC Name

lithium;2-chloroethylbenzene

InChI

InChI=1S/C8H8Cl.Li/c9-7-6-8-4-2-1-3-5-8;/h1-4H,6-7H2;/q-1;+1

InChI Key

UNNJEWSPACRCQP-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CC=C([C-]=C1)CCCl

Origin of Product

United States

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